Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala

Descripción general

Descripción

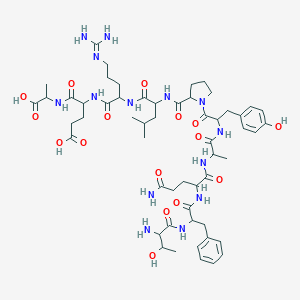

Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala is a synthetic peptide composed of ten amino acids: threonine, phenylalanine, glutamine, alanine, tyrosine, proline, leucine, arginine, glutamic acid, and alanine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid (threonine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid (phenylalanine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Oxidation

The tyrosine residue in Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala is susceptible to oxidation, leading to the formation of dityrosine or other oxidized derivatives.

Common Reagents and Conditions: Hydrogen peroxide or other oxidizing agents.

Major Products: Dityrosine or other oxidized derivatives.

Reduction

If this compound contains disulfide bonds, they can be reduced to free thiols.

Common Reagents and Conditions: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products: Free thiols.

Substitution

Amino acid residues within this compound can be substituted to modify the peptide’s properties.

Common Reagents and Conditions: Amino acid derivatives and coupling reagents such as HATU or DIC.

Major Products: Modified peptides with altered amino acid sequences.

Industrial Production Methods

Large-scale SPPS or liquid-phase peptide synthesis (LPPS) may be used in an industrial setting. These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Hydrolysis

This compound can undergo hydrolysis, breaking the peptide bonds between amino acids . Partial hydrolysis yields smaller peptide fragments and individual amino acids . Proteases, enzymes that break down proteins, can be inhibited by this peptide.

Aplicaciones Científicas De Investigación

Structural Characteristics

-

Chemical Composition : The peptide consists of the following amino acids:

- Threonine (Thr)

- Phenylalanine (Phe)

- Glutamine (Gln)

- Alanine (Ala)

- Tyrosine (Tyr)

- Proline (Pro)

- Leucine (Leu)

- Arginine (Arg)

- Glutamic Acid (Glu)

- Alanine (Ala)

- Molecular Weight : The molecular weight of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala is approximately 1195.32 g/mol .

Chemistry

- Model Peptide : this compound serves as a model for studying peptide synthesis and modification techniques. Its structure allows researchers to explore various chemical reactions, including oxidation and reduction processes .

Biology

- Protein-Protein Interactions : This peptide is investigated for its role in cellular signaling pathways and interactions with proteins. Studies suggest that it may modulate interactions between proteins, influencing various biological functions .

- Leukocyte Chemotaxis Inhibition : Similar peptides have been shown to inhibit leukocyte chemotaxis, indicating potential applications in modulating immune responses .

Medicine

- Therapeutic Applications : this compound is explored for use in drug delivery systems and as a component of peptide-based vaccines. Its ability to interact with specific cellular receptors enhances its potential therapeutic efficacy .

The biological activities of this peptide include:

- Antioxidant Properties : The presence of tyrosine and proline contributes to its radical scavenging abilities, making it a candidate for antioxidant applications .

- Antihypertensive Effects : Similar peptides have demonstrated inhibition of angiotensin-converting enzyme (ACE), suggesting that this compound may also exhibit blood pressure-lowering effects .

Inhibition of Protease Activity

Research indicates that this compound can inhibit certain proteases, such as those involved in viral infections. For instance, it has been evaluated for its inhibitory effects on the Avian Sarcoma Leukemia Virus protease, showing promise for therapeutic applications against viral diseases .

Development of Biomaterials

This peptide has been utilized in developing novel biomaterials due to its biocompatibility and functional properties, which are essential for applications in tissue engineering and regenerative medicine .

Mecanismo De Acción

The mechanism of action of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala depends on its specific application. In general, peptides like this one can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved may include:

Receptors: Binding to cell surface receptors to initiate signaling cascades.

Enzymes: Acting as substrates or inhibitors of specific enzymes.

Protein-Protein Interactions: Modulating interactions between proteins to influence cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

- Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe

- Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide

- Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg

Uniqueness

Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala is unique due to its specific sequence and the presence of particular amino acids that confer distinct chemical and biological properties. For example, the presence of tyrosine allows for potential oxidation reactions, while arginine and glutamic acid contribute to the peptide’s overall charge and solubility.

Actividad Biológica

Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala is a synthetic peptide that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.

1. Structural Characteristics

Chemical Composition:

- Sequence: this compound

- Molecular Weight: 1195.32 g/mol

This peptide consists of ten amino acids, which include both hydrophilic and hydrophobic residues, contributing to its structural diversity and functionality.

Research indicates that this compound may interact with various biological pathways:

- Inhibition of Protease Activity: Studies have shown that this peptide can act as an inhibitor for certain proteases, which are enzymes that break down proteins. For instance, it has been evaluated for its inhibitory effects on the Avian Sarcoma Leukemia Virus (ASLV) protease, demonstrating a relative cleavage rate that suggests potential for therapeutic applications against viral infections .

- Leukocyte Chemotaxis Inhibition: Peptides similar in structure have been reported to inhibit leukocyte chemotaxis, suggesting a role in modulating immune responses .

3. Biological Activities

The peptide exhibits several notable biological activities:

- Antioxidant Properties: Peptides derived from marine sources have been shown to possess antioxidant effects, which may extend to this compound due to the presence of amino acids like Tyr and Pro that are known for their radical scavenging abilities .

- Antihypertensive Effects: Similar peptides have demonstrated the ability to lower blood pressure through angiotensin-converting enzyme (ACE) inhibition, which may also be applicable to this peptide given its structural components .

Table 1: Summary of Biological Activities

5. Therapeutic Applications

Given its biological activities, this compound has potential applications in:

- Viral Infections: As a protease inhibitor, it could be developed into a therapeutic agent against viral diseases.

- Cardiovascular Health: Its potential antihypertensive properties suggest it could be beneficial in managing high blood pressure.

- Immune Modulation: By inhibiting leukocyte chemotaxis, it may serve as a modulator in inflammatory conditions.

6. Conclusion

This compound is a promising peptide with significant biological activity across various domains. Its ability to inhibit proteases, coupled with potential antioxidant and antihypertensive effects, positions it as a candidate for further research and development in therapeutic applications. Continued investigation into its mechanisms and efficacy will be essential in unlocking its full potential in clinical settings.

Propiedades

IUPAC Name |

4-[[2-[[2-[[1-[2-[2-[[5-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(1-carboxyethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H82N14O16/c1-28(2)25-38(49(79)63-35(13-9-23-60-55(58)59)48(78)64-37(20-22-43(73)74)47(77)62-30(4)54(84)85)66-51(81)41-14-10-24-69(41)53(83)40(27-33-15-17-34(71)18-16-33)68-45(75)29(3)61-46(76)36(19-21-42(56)72)65-50(80)39(26-32-11-7-6-8-12-32)67-52(82)44(57)31(5)70/h6-8,11-12,15-18,28-31,35-41,44,70-71H,9-10,13-14,19-27,57H2,1-5H3,(H2,56,72)(H,61,76)(H,62,77)(H,63,79)(H,64,78)(H,65,80)(H,66,81)(H,67,82)(H,68,75)(H,73,74)(H,84,85)(H4,58,59,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKMMPBLQYIPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H82N14O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390800 | |

| Record name | Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117592-22-0 | |

| Record name | Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.